molecular formula C11H12N2O B2354126 2-cyano-N-(2,3-dimethylphenyl)acetamide CAS No. 94714-42-8

2-cyano-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2354126
CAS No.: 94714-42-8
M. Wt: 188.23
InChI Key: LYYUSDYWIKYDCW-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dimethylphenyl)acetamide is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN) attached to an acetamide group (CH3CONH2), which is further connected to a 2,3-dimethylphenyl group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 188.23 . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Structural and Chemical Properties

  • Crystal Structure and Fluorescence Emission: Amide-containing isoquinoline derivatives, including a compound similar to 2-cyano-N-(2,3-dimethylphenyl)acetamide, exhibit unique crystal structures and fluorescence properties. For instance, specific host–guest complexes show enhanced fluorescence emissions at lower wavelengths compared to the parent compound, though the protonated state of these compounds is not fluorescence active (Karmakar, Sarma, & Baruah, 2007).

Biological and Medicinal Research

  • Analgesic Properties

    A structurally similar compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has been studied for its analgesic properties, indicating potential medicinal applications. Its molecular structure, featuring perpendicular vanilloid, amide, and dimethylphenyl groups, contributes to its unique properties (Park, Park, Lee, & Kim, 1995).

  • Anesthetic Compound Optimization

    Another related compound, 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide, has been optimized for its anesthetic properties. Studies have included natural bond orbital analysis, molecular docking simulations, and other computational methods to understand its pharmacokinetic behavior and bioactivity (Anban, Pradhan, & James, 2017).

  • Antitumor Activity

    2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, a compound similar in structure, has been studied for its antitumor activity. Research includes molecular docking using Auto Dock tools and DFT studies to evaluate the stability and interaction energies of the compounds (Fahim, Elshikh, & Darwish, 2019).

Neurological and Cognitive Effects

  • Impact on Learning and Memory: Studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound with a similar molecular structure, have shown that it can improve learning and memory in experimental rat models. This indicates potential applications in cognitive enhancement or treatment of memory impairments (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

Safety and Hazards

2-cyano-N-(2,3-dimethylphenyl)acetamide is classified under GHS07 for safety. It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYUSDYWIKYDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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